(5Z)-3-prop-2-enyl-2-sulfanylidene-5-[[4-[2-[3-(trifluoromethyl)phenoxy]ethoxy]phenyl]methylidene]-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-3-prop-2-enyl-2-sulfanylidene-5-[[4-[2-[3-(trifluoromethyl)phenoxy]ethoxy]phenyl]methylidene]-1,3-thiazolidin-4-one is a complex organic compound with a unique structure that includes a thiazolidinone ring, a trifluoromethyl group, and various other functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-prop-2-enyl-2-sulfanylidene-5-[[4-[2-[3-(trifluoromethyl)phenoxy]ethoxy]phenyl]methylidene]-1,3-thiazolidin-4-one typically involves multiple steps, including the formation of the thiazolidinone ring and the introduction of the trifluoromethyl group. Common synthetic routes may involve the use of reagents such as thiourea, aldehydes, and various catalysts under controlled conditions. Specific reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-prop-2-enyl-2-sulfanylidene-5-[[4-[2-[3-(trifluoromethyl)phenoxy]ethoxy]phenyl]methylidene]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different thiazolidinone derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of substituted thiazolidinone derivatives.
Scientific Research Applications
Chemistry
In chemistry, (5Z)-3-prop-2-enyl-2-sulfanylidene-5-[[4-[2-[3-(trifluoromethyl)phenoxy]ethoxy]phenyl]methylidene]-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets and its effects on cellular processes.
Medicine
In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its unique structure and functional groups make it a candidate for drug development, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry
In industrial applications, this compound is used in the development of new materials with specific properties, such as improved thermal stability, chemical resistance, and mechanical strength. It may also be used as a catalyst or a precursor for the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of (5Z)-3-prop-2-enyl-2-sulfanylidene-5-[[4-[2-[3-(trifluoromethyl)phenoxy]ethoxy]phenyl]methylidene]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-3-prop-2-enyl-2-sulfanylidene-5-[[4-[2-[3-(trifluoromethyl)phenoxy]ethoxy]phenyl]methylidene]-1,3-thiazolidin-4-one
- This compound
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its ability to undergo various chemical reactions. This makes it a versatile compound for research and industrial applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
(5Z)-3-prop-2-enyl-2-sulfanylidene-5-[[4-[2-[3-(trifluoromethyl)phenoxy]ethoxy]phenyl]methylidene]-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F3NO3S2/c1-2-10-26-20(27)19(31-21(26)30)13-15-6-8-17(9-7-15)28-11-12-29-18-5-3-4-16(14-18)22(23,24)25/h2-9,13-14H,1,10-12H2/b19-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URWFICQVZSDOFZ-UYRXBGFRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C(=CC2=CC=C(C=C2)OCCOC3=CC=CC(=C3)C(F)(F)F)SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1C(=O)/C(=C/C2=CC=C(C=C2)OCCOC3=CC=CC(=C3)C(F)(F)F)/SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F3NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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